Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- Hydantoin, 1-acetyl-3,5-dimethyl-2-thio-
Brand Name: Vulcanchem
CAS No.: 64143-07-3
VCID: VC19439660
InChI: InChI=1S/C7H10N2O2S/c1-4-6(11)8(3)7(12)9(4)5(2)10/h4H,1-3H3
SMILES:
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol

Hydantoin, 1-acetyl-3,5-dimethyl-2-thio-

CAS No.: 64143-07-3

Cat. No.: VC19439660

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- - 64143-07-3

Specification

CAS No. 64143-07-3
Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
IUPAC Name 1-acetyl-3,5-dimethyl-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C7H10N2O2S/c1-4-6(11)8(3)7(12)9(4)5(2)10/h4H,1-3H3
Standard InChI Key UOCDUHWIIWYTIJ-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)N(C(=S)N1C(=O)C)C

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

The compound is systematically named 1-acetyl-3,5-dimethyl-2-thioxoimidazolidin-4-one, with the synonym 4-imidazolidinone,1-acetyl-3,5-dimethyl-2-thioxo-. Its molecular formula, C7H10N2O2S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}, derives from high-resolution mass spectrometry (HRMS) data, confirming an exact mass of 186.0464 g/mol . The structure features a five-membered imidazolidinone ring with a thione group at position 2, an acetyl group at position 1, and methyl substituents at positions 3 and 5 (Figure 1).

Stereochemical Considerations

Physicochemical Properties

Thermodynamic and Solubility Parameters

Key physical properties include a boiling point of 246.9°C at 760 mmHg and a density of 1.33 g/cm³ . The calculated partition coefficient (LogP) of 1.597 indicates moderate lipophilicity, suggesting reasonable membrane permeability. The compound’s refractive index (1.597) aligns with values typical for heterocyclic sulfur-containing compounds .

PropertyValue
Molecular Weight186.0464 g/mol
Exact Mass186.046 g/mol
PSA40.62 Ų
LogP1.597
Boiling Point246.9°C
Density1.33 g/cm³
Refractive Index1.597

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H}-NMR: Methyl groups (acetyl and dimethyl) resonate as singlets at δ 2.54–2.65 ppm, while methylene protons in the imidazolidine ring appear at δ 4.02–4.09 ppm .

  • 13C^{13}\text{C}-NMR: Carbonyl (C=O) and thione (C=S) signals are observed at δ 166.44 and 174.04 ppm, respectively .

Infrared (IR) Spectroscopy:
Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) confirm the functional groups .

Synthetic Methodologies

Cyclo-Condensation of Precursors

The core 2-thioxoimidazolidin-4-one scaffold is synthesized via cyclo-condensation of thiourea derivatives with α-haloacetates. For example, reaction of 1-(2-hydroxyphenyl)ethylidene thiourea with ethyl chloroacetate in the presence of sodium acetate yields 3-substituted-2-thioxoimidazolidin-4-one derivatives in ~71% yield .

Functionalization at Positions 1 and 3

N1-Alkylation: Treatment of the intermediate with 4-chlorophenacyl bromide under basic conditions introduces the acetyl group at position 1, achieving 63% yield .
N3-Modification: Michael addition with methyl acrylate installs a propanoate side chain at position 3, facilitating further derivatization .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Acetyl Group: Enhances metabolic stability by reducing oxidative deamination.

  • Methyl Substituents: Improve lipophilicity and membrane penetration.

  • Thione Moiety: Critical for binding to cysteine residues in inflammatory mediators like COX-2 .

Industrial and Pharmaceutical Applications

Intermediate in Antibiotic Synthesis

Analogous 5-arylhydantoins serve as precursors for semisynthetic penicillins (e.g., amoxicillin) . For instance, hydrolysis and optical resolution of 5-(p-hydroxyphenyl)hydantoin yield (D)-p-hydroxyphenylglycine, a key building block in β-lactam antibiotics .

Material Science Applications

The compound’s high thermal stability (decomposition >250°C) makes it a candidate for high-performance polymers or corrosion inhibitors .

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